1,2-Dihydro Desoxymetasone

説明

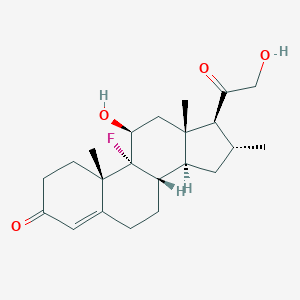

The compound 1,2-Dihydro Desoxymetasone is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the fluoro, hydroxy, and hydroxyacetyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in high purity and yield.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

科学的研究の応用

Chemistry and Pharmacology

1,2-Dihydro Desoxymetasone serves as a model compound in various chemical studies. Its stability allows researchers to investigate:

- Esterification and Hydrolysis Reactions : Understanding the reactivity of corticosteroids through controlled experiments.

- Mechanisms of Action : Studying the pharmacokinetics and pharmacodynamics of corticosteroids in biological systems.

Biological Studies

The compound is widely used in cell culture studies to explore:

- Corticosteroid Effects on Cell Proliferation : Investigating how this compound influences cellular growth and differentiation.

- Anti-inflammatory Mechanisms : Analyzing its effectiveness in modulating inflammatory responses at the cellular level.

Clinical Applications

In clinical settings, this compound is investigated for:

- Treatment of Inflammatory Skin Conditions : Its low atrophogenic potential makes it suitable for long-term treatment of conditions such as psoriasis and eczema .

- Formulation Development : It is incorporated into topical creams and ointments for dermatological use, enhancing the efficacy and stability of these formulations .

Comparative Formulation Analysis

Recent studies have compared different formulations of Desoxymetasone (cream vs. ointment) to assess their release kinetics and permeation profiles across human cadaver skin. Key findings include:

- Release Rates : Cream formulations exhibited higher release rates compared to ointments, indicating faster bioavailability .

- Permeation Studies : Ex vivo studies using Franz Diffusion Cells demonstrated that the cream formulation allowed for significantly greater permeation through skin layers compared to ointments at early time points (p < 0.05) .

| Formulation Type | Cumulative Permeation (µg/cm²) | Lag Time (hours) |

|---|---|---|

| Cream | Higher | Shorter |

| Ointment | Lower | Longer |

Safety and Efficacy Evaluations

Clinical trials have assessed the safety profile of this compound in pediatric populations with moderate to severe plaque psoriasis. Findings indicate:

- A significant proportion of subjects experienced minimal systemic absorption, with only a small percentage showing hypothalamic-pituitary-adrenal (HPA) axis suppression after prolonged use .

Methodologies for Treatment

Innovative methods for treating psoriasis using this compound have been documented in patents:

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.

類似化合物との比較

Similar Compounds

- (8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

- (8S,9R,10S,11S,13S,14S,16R,17S)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

Uniqueness

The presence of the fluoro group in this compound distinguishes it from its chloro and bromo analogs, potentially leading to different biological activities and chemical reactivity. The specific stereochemistry also contributes to its unique properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of the compound 1,2-Dihydro Desoxymetasone, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

生物活性

1,2-Dihydro Desoxymetasone is a synthetic glucocorticoid with notable anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound acts primarily through the glucocorticoid receptor (GR), which mediates various cellular responses. Upon binding to the GR, it influences gene expression related to inflammation and immune response. The compound exhibits the following key actions:

- Inhibition of Inflammatory Mediators : It suppresses the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) while promoting anti-inflammatory cytokines like interleukin-10 (IL-10) .

- Vasoconstriction : It induces vasoconstriction, reducing blood flow to inflamed tissues, which is beneficial in treating inflammatory skin conditions .

- Cellular Effects : The compound inhibits leukocyte migration and promotes apoptosis of activated immune cells, thereby reducing tissue inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion characteristics:

- Absorption : The compound is effectively absorbed when applied topically. Studies show that formulations with higher lipid content enhance skin permeation .

- Distribution : It has a significant volume of distribution due to its lipophilicity, allowing it to penetrate various tissues effectively.

- Metabolism : Metabolized mainly in the liver via cytochrome P450 enzymes, it transforms into several active metabolites that contribute to its therapeutic effects .

- Excretion : Primarily eliminated through urine; less than 10% is excreted unchanged .

Therapeutic Applications

This compound is utilized in various clinical settings:

- Dermatological Conditions : Effective in treating conditions such as psoriasis, eczema, and dermatitis due to its potent anti-inflammatory properties .

- Autoimmune Disorders : Used in managing autoimmune diseases where inflammation plays a critical role.

- Post-Surgical Care : Its immunosuppressive effects are beneficial in preventing excessive inflammatory responses post-surgery.

Table 1: Comparative Efficacy of this compound vs. Other Corticosteroids

| Corticosteroid | Potency (Relative) | Vasoconstriction Effect | Clinical Use |

|---|---|---|---|

| This compound | Moderate | High | Psoriasis, Eczema |

| Clobetasol Propionate | High | Very High | Severe Dermatoses |

| Hydrocortisone | Low | Low | Mild Inflammatory Conditions |

| Betamethasone | Moderate | High | Various Skin Conditions |

Case Study 1: Efficacy in Psoriasis Management

A double-blind study involving patients with moderate to severe psoriasis demonstrated that topical application of this compound resulted in a significant reduction in psoriatic plaques compared to a placebo group. Patients reported a marked improvement in symptoms within two weeks of treatment initiation .

Case Study 2: Safety Profile Assessment

In a clinical trial assessing the safety of this compound over an extended period, no significant adverse effects were reported. Patients monitored for local skin reactions showed minimal irritation and no systemic side effects .

特性

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h9,12,15-16,18-19,24,27H,4-8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROORMIERUNSSM-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628379 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-54-2 | |

| Record name | 9-Fluoro-11beta,21-dihydroxy-16alpha-methylpregna-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUORO-11.BETA.,21-DIHYDROXY-16.ALPHA.-METHYLPREGNA-4-ENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0Z30F0GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。